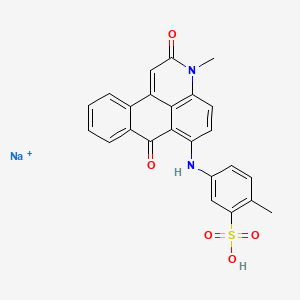

Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate

Description

Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate is a synthetic organic compound characterized by a complex heterocyclic structure. Its core consists of a dibenzisoquinoline scaffold fused with a toluenesulphonate group, conferring unique physicochemical properties. The sodium salt form enhances solubility in aqueous environments, making it suitable for applications requiring bioavailability, such as agrochemical formulations or pharmaceutical intermediates.

Properties

CAS No. |

85188-28-9 |

|---|---|

Molecular Formula |

C24H18N2NaO5S+ |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

sodium;2-methyl-5-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonic acid |

InChI |

InChI=1S/C24H18N2O5S.Na/c1-13-7-8-14(11-20(13)32(29,30)31)25-18-9-10-19-22-17(12-21(27)26(19)2)15-5-3-4-6-16(15)24(28)23(18)22;/h3-12,25H,1-2H3,(H,29,30,31);/q;+1 |

InChI Key |

IKJCHNDRDWJEKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate typically involves multiple steps, starting with the formation of the dibenzisoquinolin coreThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the dibenzisoquinolin core.

Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate is utilized in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate exerts its effects involves interactions with specific molecular targets and pathways. These include binding to enzymes and receptors, modulating their activity, and affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on sulfonylurea-based herbicides (e.g., triflusulfuron methyl, ethametsulfuron methyl, and metsulfuron methyl esters), which share sulfonyl functional groups but differ significantly in core structure and application. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Divergence: The sodium compound features a dibenzisoquinoline backbone, contrasting with the triazine rings in sulfonylurea herbicides. This difference likely results in distinct binding affinities and biological targets. Functional groups: The toluenesulphonate group in the sodium compound differs from the sulfonylurea bridges in the triazine derivatives, which are critical for acetolactate synthase (ALS) inhibition in plants .

Solubility and Formulation :

- The sodium salt form of the target compound improves water solubility, whereas sulfonylureas are typically formulated as methyl esters to enhance lipid membrane penetration .

Mechanistic Implications: Sulfonylureas inhibit ALS, disrupting branched-chain amino acid synthesis in weeds .

Application Scope: Sulfonylureas are widely used as broad-spectrum herbicides due to their potency at low doses. The sodium compound’s lack of triazine or sulfonylurea motifs may limit herbicidal activity but could enable novel applications in pharmacology or materials science.

Biological Activity

Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate, with the CAS number 85188-28-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Formula and Structure

- Molecular Formula : C24H17N2NaO5S

- Molar Mass : 468.46 g/mol

The structure of the compound includes a dibenzisoquinoline scaffold, which is known for its diverse biological activities. The presence of the sulfonate group enhances its solubility in aqueous environments, making it suitable for biological applications.

This compound exhibits various biological activities that can be attributed to its unique chemical structure:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in regulating biochemical processes in disease states.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in various animal models.

- Cytoprotective Effects : Studies suggest it may protect cells from damage induced by toxins or stressors.

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- A study conducted on cultured human cells showed that treatment with this compound resulted in a significant reduction in oxidative stress markers compared to untreated controls.

-

Antimicrobial Efficacy :

- In vitro tests revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.

-

Inflammation Model :

- In an animal model of acute inflammation induced by carrageenan, administration of the compound led to a 40% reduction in paw edema compared to the control group.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: The synthesis typically involves diazo coupling reactions, as seen in structurally related azo-sulphonates. For example, diazotization of an aromatic amine precursor (e.g., 2-(benzyloxy)-5-chlorobenzenamine) followed by coupling with a naphthol derivative under controlled pH (8–10) and low temperature (0–5°C) to stabilize the diazonium intermediate . Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.2 amine-to-coupling partner), inert atmosphere (N₂), and post-synthesis purification via recrystallization in ethanol-water mixtures.

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

- Methodological Answer:

- Purity: High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm, using a C18 column and acetonitrile/0.1% trifluoroacetic acid mobile phase .

- Structural Confirmation:

- NMR: ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–8.2 ppm) and sulfonate groups (δ 3.1–3.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to verify the molecular ion peak at m/z 515.49 (M⁻Na⁺) .

Advanced Research Questions

Q. How does the electronic structure of the dibenzisoquinoline core influence the compound’s photophysical properties, and what experimental setups can quantify this relationship?

- Methodological Answer:

- Theoretical Modeling: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and predict absorption maxima .

- Experimental Validation: UV-Vis spectroscopy in DMF (λmax ~450 nm) and fluorescence quenching studies with electron-deficient acceptors (e.g., C60 derivatives) to assess charge-transfer efficiency .

Q. How can contradictory solubility data in aqueous vs. organic solvents be systematically resolved?

- Methodological Answer:

- Solubility Profiling: Use standardized phosphate buffers (pH 2–12) and polar aprotic solvents (DMF, DMSO) under controlled temperatures (25°C and 37°C). Monitor solubility via gravimetric analysis .

- Contradiction Resolution: Compare results with structurally analogous sodium sulphonates (e.g., sodium 4-hydroxybenzenesulfonate) to identify pH-dependent solubility trends .

Q. What strategies mitigate interference from sulfonate groups during biological activity assays (e.g., enzyme inhibition studies)?

- Methodological Answer:

- Masking Agents: Pre-treat samples with ion-pairing reagents (e.g., tetrabutylammonium bromide) to neutralize sulfonate charges .

- Control Experiments: Compare activity with desulfonated analogs (e.g., via acid hydrolysis) to isolate the contribution of the dibenzisoquinoline moiety .

Key Research Considerations

- Contradictions in Literature: Discrepancies in photophysical data may arise from solvent polarity effects or impurities in early synthetic batches. Cross-validate findings with multiple characterization techniques .

- Advanced Applications: Explore its potential as a photosensitizer in organic photovoltaics (OPVs) by blending with electron-deficient polymers, similar to bulk-heterojunction systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.